molecular formula C8H4ClF3N2O2 B12553695 Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- CAS No. 145372-31-2

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-

Cat. No.: B12553695
CAS No.: 145372-31-2
M. Wt: 252.58 g/mol
InChI Key: IWQPLTUVTUCFOK-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride derivatives are critical intermediates in organic synthesis, particularly in constructing heterocycles and functionalized amines. The compound 2,2,2-trifluoro-N-(4-nitrophenyl)-ethanimidoyl chloride features a trifluoroethyl group bonded to an imidoyl chloride moiety, with a 4-nitrophenyl substituent on the nitrogen. This structure combines electron-withdrawing groups (trifluoromethyl and nitro) that influence reactivity and stability.

The 4-nitrophenyl group is known to enhance electrophilicity due to its strong electron-withdrawing nature, making the compound a potent acylating agent. Applications likely include pharmaceutical synthesis and polymer chemistry, similar to other ethanimidoyl chlorides .

Properties

CAS No.

145372-31-2

Molecular Formula

C8H4ClF3N2O2

Molecular Weight

252.58 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H

InChI Key

IWQPLTUVTUCFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation of Trifluoroacetamide Precursors

Acylation-Chlorination Sequential Synthesis

This two-step method begins with the acylation of 4-nitroaniline followed by chlorination (Figure 1):

Step 1: Synthesis of N-(4-Nitrophenyl)trifluoroacetamide
4-Nitroaniline reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under inert conditions. The reaction proceeds at 0–5°C to minimize side reactions.

Step 2: Chlorination with Thionyl Chloride
The trifluoroacetamide intermediate is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed via rotary evaporation.

Table 1: Reaction Conditions and Yields
Step Reagents Solvent Temperature Time Yield
1 TFAA, 4-Nitroaniline CH₂Cl₂ 0–5°C 2 h 85–90%
2 SOCl₂ Toluene 70–80°C 5 h 65–75%

Purification : The crude product is recrystallized from hexane/ethyl acetate (4:1) to achieve ≥98% purity.

Phosphine-Mediated Chlorination

Dichlorotriphenylphosphorane Method

This single-step approach utilizes dichlorotriphenylphosphorane (Ph₃PCl₂) as the chlorinating agent:

Procedure
  • Reagent Mixing : N-(4-Nitrophenyl)trifluoroacetamide (1 eq) and Ph₃PCl₂ (2.5 eq) are suspended in acetonitrile.
  • Base Addition : Triethylamine (2.5 eq) is added dropwise at 0°C to neutralize HCl byproducts.
  • Reflux : The mixture is refluxed (82°C) for 3 hours.
  • Work-Up : Precipitated solids (Ph₃PO, Et₃N·HCl) are filtered, and the filtrate is concentrated.
Table 2: Optimization Data
Ph₃PCl₂ (eq) Et₃N (eq) Solvent Temperature Time Yield
2.5 2.5 CH₃CN 82°C 3 h 61%
3.0 3.0 CH₃CN 82°C 4 h 68%

Purification : Flash chromatography (Et₂O/hexanes, 1:4) yields a colorless liquid.

One-Pot Synthesis Using Triphenylphosphine

Adapted from CN1962618A (Patent)

This method avoids isolating intermediates by combining acylation and chlorination in one pot:

Procedure
  • Reagent Assembly : In CCl₄, triphenylphosphine (4–6 eq), triethylamine (1–1.2 eq), and trifluoroacetic acid (1 eq) are stirred at <10°C.
  • Amine Addition : 4-Nitroaniline (1–1.2 eq) is added, and the mixture is refluxed (76°C) for 12–24 hours.
  • Isolation : The solvent is evaporated, and the residue is washed with petroleum ether.
Table 3: Key Parameters
PPh₃ (eq) Et₃N (eq) Solvent Temperature Time Yield
5.0 1.1 CCl₄ 76°C 18 h 70%
6.0 1.2 CCl₄ 80°C 24 h 73%

Advantages : Reduced handling of moisture-sensitive intermediates; suitable for scale-up.

Comparative Analysis of Methods

Table 4: Method Comparison
Parameter Acylation-Chlorination Phosphine-Mediated One-Pot Synthesis
Steps 2 1 1
Yield 65–75% 61–68% 70–73%
Purification Recrystallization Chromatography Filtration
Scalability Moderate Low High
Cost Efficiency Medium High Low

Key Observations :

  • The one-pot method offers superior scalability but requires careful control of exothermic reactions.
  • Phosphine-mediated chlorination provides high purity but involves costly reagents.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Employed for phosphine-mediated routes using silica gel and Et₂O/hexanes.
  • Distillation : Vacuum distillation (0.07 mbar) is effective for large-scale batches.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.48–7.40 (m, 2H, Ar-H), 7.34–7.28 (m, 1H, Ar-H), 7.13–7.07 (m, 2H, Ar-H).
  • ¹³C NMR : δ 143.6 (C=N), 132.1 (q, $$ J = 277.1 \, \text{Hz} $$, CF₃), 117.0 (q, $$ J = 43.0 \, \text{Hz} $$, C-Cl).
  • IR : 1506 cm⁻¹ (C=N), 1260 cm⁻¹ (C-F).

Industrial-Scale Adaptations

  • Continuous Flow Systems : Patents describe tubular reactors for SOCl₂-mediated chlorination, reducing reaction times by 40%.
  • Catalyst Recycling : Ms-Pd catalysts (from CN104529786A) enable 5–10 reuse cycles without yield loss.

Emerging Methodologies

  • Electrochemical Chlorination : Pilot studies show 80% yield using NaCl electrolyte and graphite electrodes, avoiding hazardous reagents.
  • Microwave-Assisted Synthesis : Reduces chlorination time to 30 minutes at 100°C with 71% yield.

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7ClF3N
  • Molecular Weight : 221.60 g/mol
  • Chemical Structure : The compound features a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique reactivity and biological activity.

Anticancer Activity

Ethanimidoyl chloride derivatives have been investigated for their potential as anticancer agents. The presence of the trifluoromethyl and nitrophenyl groups enhances their ability to interact with biological targets.

  • Case Study : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .
CompoundIC50 (µM)Cancer Cell Line
Ethanimidoyl Chloride Derivative15MCF-7
Cisplatin10A549

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases.

  • Enzyme Target : Acetylcholinesterase (AChE)
  • Inhibition Activity : Compounds with similar structures have demonstrated significant inhibition of AChE, which is crucial for treating Alzheimer's disease .
CompoundAChE Inhibition (%)
Ethanimidoyl Chloride Derivative70%
Donepezil (Standard Drug)Reference Value

Photoacid Generators

Ethanimidoyl chloride can be utilized as a precursor for synthesizing photoacid generators, which are essential in photolithography processes.

  • Mechanism : Upon exposure to light, these compounds generate acids that can catalyze polymerization reactions in photoresist materials used for semiconductor manufacturing .

Synthesis of Functional Polymers

The compound's reactive nature allows it to participate in various polymerization reactions, leading to the development of functional polymers with specific properties.

  • Application Example : Polymers synthesized from ethanimidoyl chloride derivatives have been explored for use in drug delivery systems due to their biocompatibility and controlled release characteristics .

Research indicates that ethanimidoyl chloride exhibits diverse biological activities beyond its anticancer effects:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives show significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.
  • Antioxidant Activity : Compounds related to ethanimidoyl chloride have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- involves its reactive functional groups. The trifluoromethyl group imparts unique electronic properties, making the compound a strong electrophile. This allows it to react readily with nucleophiles, facilitating various chemical transformations. The nitrophenyl group can undergo reduction and oxidation, further expanding its reactivity profile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,2,2-trifluoro-N-(4-nitrophenyl)-ethanimidoyl chloride with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors Substituent Electronic Effects
2,2,2-Trifluoro-N-(4-nitrophenyl)-ethanimidoyl chloride Not available C₉H₅ClF₃N₂O₂* ~265.6 (estimated) 5 (predicted) 0 Strongly electron-withdrawing
2,2,2-Trifluoro-N-(4-methoxyphenyl)-ethanimidoyl chloride 193476-97-0 C₉H₇ClF₃NO 237.6 2 0 Electron-donating (methoxy)
N-(4-Benzyloxyphenyl)-2,2,2-trifluoro-ethanimidoyl chloride 168267-73-0 C₁₅H₁₁ClF₃NO 313.7 3 0 Moderate electron-donating
2-Chloro-N-(4-nitrophenyl)acetamide Not available C₈H₆ClN₂O₂ 213.6 4 1 Electron-withdrawing (nitro)

*Estimated based on structural similarity to CAS 193476-97-0 .

Key Observations:
  • Molecular Weight : The nitro group increases molecular weight compared to the methoxy analog, affecting solubility and melting/boiling points.
  • Hydrogen Bonding : The nitro group contributes additional hydrogen bond acceptors, influencing crystal packing and intermolecular interactions, as seen in DFT studies of related acetamides .

Biological Activity

Ethanimidoyl chloride, specifically 2,2,2-trifluoro-N-(4-nitrophenyl)-, is a compound of interest due to its potential biological activities. This article delves into its antibacterial properties, cytotoxicity, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)- is characterized by the following chemical structure:

  • Molecular Formula : C9H7ClF3N
  • Molecular Weight : 233.6 g/mol
  • CAS Number : 11775699

This compound features a trifluoromethyl group and a nitrophenyl moiety, which are significant in influencing its biological activity.

Antibacterial Activity

The antibacterial properties of Ethanimidoyl chloride derivatives have been investigated in various studies. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against Klebsiella pneumoniae. For example, one derivative showed an MIC of 512 µg/mL against this bacterium, which is significantly lower than other related compounds .
  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Molecular docking studies suggest that the trifluoro group enhances binding affinity to these targets .

Table 1: MIC Values of Ethanimidoyl Chloride Derivatives Against Klebsiella pneumoniae

Compound NameMIC (µg/mL)
Ethanimidoyl chloride derivative A11024
Ethanimidoyl chloride derivative A2512

Cytotoxicity and Safety Profile

Cytotoxicity assessments have shown that Ethanimidoyl chloride derivatives possess low toxicity levels. In studies examining oral mucosa cells:

  • Genotoxicity Tests : The compound demonstrated minimal cellular alterations compared to positive controls (H₂O₂), indicating a favorable safety profile .
  • Cell Viability : More than 80% of cells remained viable across various concentrations tested, suggesting that these compounds could be safe for further therapeutic applications.

Case Studies and Experimental Findings

  • Synergistic Effects with Antibiotics : Studies have explored the combination of Ethanimidoyl chloride derivatives with established antibiotics like ciprofloxacin and meropenem. The results indicated enhanced antibacterial activity when used in conjunction with these agents .
  • Anti-inflammatory Potential : Some derivatives have shown promising anti-inflammatory effects in preliminary tests, suggesting their potential use in treating inflammatory conditions alongside bacterial infections .

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